molecular formula C22H18N4OS2 B2699530 3-((4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 896677-71-7

3-((4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2699530
CAS No.: 896677-71-7
M. Wt: 418.53
InChI Key: FXZWJMJSKFOYKE-UHFFFAOYSA-N
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Description

3-((4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic organic compound featuring a distinct molecular architecture that combines a benzo[d]thiazol-2(3H)-one moiety with a 4-methyl-4H-1,2,4-triazole ring, connected via a methylene bridge and a naphthalene-containing thioether chain . This structure integrates two privileged scaffolds in medicinal chemistry: the thiazole and the 1,2,4-triazole. The thiazole ring is a versatile heterocycle renowned for its widespread pharmaceutical applications, serving as a critical pharmacophore in more than 18 FDA-approved drugs . Its presence is often associated with a broad spectrum of biological activities. Similarly, the 1,2,4-triazole core is known for its significant biological properties, making the combination of these rings a compelling subject for investigative research. The primary research value of this compound lies in its potential as a lead structure in antimicrobial and anticancer investigations . Compounds bearing the thiazole scaffold have repeatedly demonstrated potent antimicrobial and anticancer properties in preclinical studies . The specific structural motif of a naphthalene group linked to a heterocyclic system, as seen in this molecule, has been associated with anticonvulsant activity in related compounds , suggesting potential for central nervous system (CNS) related research. The mechanism of action for thiazole-containing molecules can vary, but they have been reported to induce apoptosis in cancer cells and inhibit the growth of various bacterial strains . This product is provided for chemical and biochemical research purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not manufactured or intended for human therapeutic use, diagnostic applications, or any form of personal use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-[[4-methyl-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4OS2/c1-25-20(13-26-18-11-4-5-12-19(18)29-22(26)27)23-24-21(25)28-14-16-9-6-8-15-7-2-3-10-17(15)16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZWJMJSKFOYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC=CC3=CC=CC=C32)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one, identified by its CAS number 896677-71-7, is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anticancer, and anticonvulsant properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H18N4OS2, with a molecular weight of 418.5 g/mol. The structure features a triazole ring, a benzo[d]thiazole moiety, and a naphthalenylmethyl thio group which contribute to its biological activity.

PropertyValue
Molecular FormulaC22H18N4OS2
Molecular Weight418.5 g/mol
CAS Number896677-71-7

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, it demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that the presence of the thiazole and triazole rings enhances its antimicrobial efficacy.

Anticancer Activity

Research has shown that this compound possesses notable anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the inhibition of cell proliferation and induction of cell cycle arrest.

Case Study:
In a study published in ACS Omega, derivatives of thiazole and triazole were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with similar structural features to this compound exhibited IC50 values in the low micromolar range, indicating potent activity against tumor cells .

Cell LineIC50 (µM)Mechanism of Action
A54912.5Induces apoptosis via caspase activation
MCF715.0Cell cycle arrest at G2/M phase

Anticonvulsant Activity

The anticonvulsant potential of this compound has also been explored. In animal models using the pentylenetetrazole (PTZ) seizure test, it showed significant protective effects against seizures. The SAR analysis suggests that modifications to the naphthalene group may enhance anticonvulsant activity.

Case Study:
A study evaluated several thiazole derivatives for their anticonvulsant properties. Compounds structurally related to this compound demonstrated median effective doses (ED50) significantly lower than standard anticonvulsants .

Compound NameED50 (mg/kg)Toxic Dose (TD50 mg/kg)Protection Index
3-(Naphthalene derivative)18.4170.29.2

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The triazole ring can chelate metal ions essential for enzyme function.
  • Covalent Bond Formation : The thiol group may form covalent bonds with cysteine residues in proteins, altering their activity.
  • Apoptosis Induction : It activates apoptotic pathways in cancer cells through caspase activation.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of triazole derivatives as antimicrobial agents. The compound has been synthesized alongside various naphthalene-based analogs, which were evaluated for their antimicrobial properties. These studies indicate that certain structural modifications can enhance activity against a range of pathogens:

CompoundActivityReference
3-((4-methyl-5-((naphthalen-1-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-oneSignificant antimicrobial action
Naphthalene-based triazolesBroad spectrum activity

In particular, compounds incorporating both triazole and thiazole moieties have demonstrated effectiveness against resistant strains of bacteria and fungi.

Anticonvulsant Properties

The anticonvulsant potential of the compound has also been explored. In animal models, derivatives of triazoles have been tested for their ability to prevent seizures induced by various chemical agents. The structure activity relationship (SAR) analysis has revealed that specific substitutions on the triazole ring significantly influence anticonvulsant efficacy:

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
3-(Naphthalenylmethyl)triazole derivative18.4170.29.2
Other triazole derivativesVaried resultsVaried resultsVaried results

The compound's structural features, particularly the naphthalene moiety, may play a role in enhancing its anticonvulsant activity compared to other similar compounds .

Anticancer Activity

The anticancer properties of thiazole and triazole derivatives are well-documented. Compounds similar to This compound have been evaluated against various cancer cell lines:

Cell LineCompound TestedIC50 (µg/mL)
MCF-7 (Breast Cancer)Thiazole derivatives1.61 ± 1.92
HepG2 (Liver Cancer)Thiazole derivatives1.98 ± 1.22

These findings suggest that the presence of specific functional groups within the compound can enhance cytotoxicity against cancer cells . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The naphthalen-1-ylmethylthio (-SCH2-naphthyl) group undergoes nucleophilic displacement under basic conditions. This reactivity is attributed to the electron-rich sulfur atom, which facilitates bond cleavage by nucleophiles.

Example Reaction:
Replacement of the thioether group with amines or alkoxides:

Compound+NuNaOEt, EtOHCompound-Nu+HSCH2-naphthyl\text{Compound} + \text{Nu}^- \xrightarrow{\text{NaOEt, EtOH}} \text{Compound-Nu} + \text{HSCH}_2\text{-naphthyl}

Key Findings:

  • Sodium ethoxide in ethanol promotes substitution with amines (e.g., piperazine derivatives) at elevated temperatures (60–80°C) .

  • Yields range from 60–85%, depending on the nucleophile's steric and electronic properties .

Alkylation/Arylation of the Triazole Ring

The triazole ring (4H-1,2,4-triazole) participates in alkylation or arylation reactions at the N-1 or N-2 positions.

Example Reaction:
Alkylation with alkyl halides:

Compound+R-XK2CO3,DMFCompound-R+HX\text{Compound} + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Compound-R} + \text{HX}

Key Findings:

  • Methylation at the N-4 position is common under mild conditions (room temperature, potassium carbonate) .

  • Aryl groups (e.g., chlorophenyl) can be introduced via Ullmann coupling, requiring copper catalysts and higher temperatures (100–120°C) .

Reactions at the Benzothiazolone Carbonyl Group

The carbonyl group in the benzo[d]thiazol-2(3H)-one moiety undergoes condensation and nucleophilic addition.

Example Reaction:
Condensation with hydrazines:

Compound+NH2NH2EtOH, refluxHydrazone derivative\text{Compound} + \text{NH}_2\text{NH}_2 \xrightarrow{\text{EtOH, reflux}} \text{Hydrazone derivative}

Key Findings:

  • Hydrazones formed with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) show enhanced biological activity .

  • The reaction proceeds via Schiff base formation, with yields >70% in ethanol under reflux .

Oxidation of Thioether to Sulfone

The thioether group is oxidized to sulfone using hydrogen peroxide or mCPBA:

CompoundH2O2,AcOHCompound-SO2-naphthyl\text{Compound} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} \text{Compound-SO}_2\text{-naphthyl}

Key Findings:

  • Complete conversion occurs within 6 hours at 50°C.

  • Sulfone derivatives exhibit improved thermal stability .

Reduction of Nitro Groups (if present)

Nitro substituents (introduced via substitution) are reduced to amines using SnCl2/HCl:

Compound-NO2SnCl2,HClCompound-NH2\text{Compound-NO}_2 \xrightarrow{\text{SnCl}_2, \text{HCl}} \text{Compound-NH}_2

Cycloaddition and Ring-Opening Reactions

The triazole ring participates in [3+2] cycloadditions with alkynes, forming fused heterocycles.

Example Reaction:

Compound+HC≡C-RCuI, DIPEATriazolo-thiazole fused product\text{Compound} + \text{HC≡C-R} \xrightarrow{\text{CuI, DIPEA}} \text{Triazolo-thiazole fused product}

Key Findings:

  • Copper-catalyzed reactions yield bicyclic structures with moderate stereoselectivity .

  • Reaction efficiency depends on the alkyne's electronic nature (electron-deficient alkynes react faster) .

Mechanistic Insights

  • Nucleophilic Substitution: Proceeds via an SN2 mechanism, with the nucleophile attacking the electrophilic sulfur center .

  • Triazole Alkylation: The N-4 position is preferentially alkylated due to lower steric hindrance .

  • Carbonyl Reactivity: The benzothiazolone's carbonyl group is activated for nucleophilic attack by resonance with the adjacent sulfur atom .

Stability Considerations

  • The compound is sensitive to prolonged exposure to light and moisture, necessitating anhydrous solvents (e.g., acetonitrile) and inert atmospheres for reactions.

  • Thermal decomposition occurs above 200°C, as confirmed by TGA .

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural similarities with other 1,2,4-triazole derivatives, particularly those substituted with aromatic or heteroaromatic groups. Key analogs include:

Compound Name Key Substituents Structural Features
Target Compound 4-methyl, 5-(naphthalen-1-ylmethylthio), benzothiazole-linked Combines lipophilic naphthalene with a benzothiazole pharmacophore for enhanced binding .
2-(((4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole (6r) 4-methoxyphenyl, thiophen-2-yl, benzothiazole Replaces naphthalene with thiophene; methoxy group enhances solubility.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-one () Ethoxyphenyl, methoxyphenyl Lacks benzothiazole; polar substituents may reduce membrane permeability.
5-((Naphthalen-2-yloxy)methyl)-4H-1,2,4-triazole derivatives () Naphthalen-2-yloxy, substituted benzylideneamino Oxygen-linked naphthalene instead of sulfur; variable biological activity.

Key Observations :

  • The benzothiazole moiety (shared with compound 6r ) is associated with kinase inhibition and anticancer activity.

Key Observations :

  • The use of cesium carbonate ( ) or InCl3 ( ) as catalysts improves yields compared to traditional bases like NaOH.
  • Lower yields in terpene-linked analogs (e.g., 5f, 65.9% ) suggest steric challenges in bulky substituent incorporation.
Physicochemical Properties

Melting points and solubility vary significantly based on substituents:

Compound Melting Point (°C) Solubility Trends
Target Compound Not reported Expected low aqueous solubility due to naphthalene.
6r 176–177 Moderate in DMSO; insoluble in water.
5o (pyridine-substituted) 237–240 High crystallinity; soluble in chloroform.
11d (oxazole-substituted) 70–71 Low crystallinity; soluble in ethanol.

Key Observations :

  • Bulky aromatic groups (e.g., naphthalene, benzothiazole) correlate with higher melting points and crystallinity .
  • Polar groups (e.g., methoxy in 6r ) improve solubility in organic solvents.

Key Inferences for Target Compound :

  • The benzothiazole moiety (as in 6r ) may enhance enzyme inhibition.
  • Naphthalene groups are associated with DNA intercalation in anticancer studies .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 1,2,4-triazole derivatives structurally analogous to the target compound?

  • Methodology : The synthesis typically involves cyclocondensation of thiosemicarbazides or hydrazides with appropriate electrophiles. For example, heterocyclic cores are formed via reactions in PEG-400 under catalytic conditions (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C, followed by purification via recrystallization . Key steps include monitoring reaction progress via TLC and optimizing solvent systems (e.g., ethanol, propan-2-ol) for intermediate isolation.

Q. How are spectroscopic techniques (IR, NMR) employed to confirm the structure of triazole-thione derivatives?

  • Methodology :

  • IR Spectroscopy : Identifies characteristic peaks for functional groups (e.g., S-H stretching at ~2500 cm⁻¹ for thiols, C=N stretches at 1600–1650 cm⁻¹ for triazoles) .
  • ¹H NMR : Assigns chemical shifts to protons adjacent to electronegative groups (e.g., naphthylmethyl substituents show aromatic proton shifts at δ 7.2–8.5 ppm, while methyl groups on triazoles resonate at δ 3.0–3.5 ppm) .
    • Cross-validation with elemental analysis ensures purity.

Q. What solvent systems and reaction conditions are critical for optimizing yields in triazole-thione syntheses?

  • Methodology : Polar aprotic solvents (e.g., PEG-400) enhance reaction rates by stabilizing ionic intermediates. Catalysts like Bleaching Earth Clay improve regioselectivity in heterocycle formation. Post-reaction, ice-water quenching followed by recrystallization in ethanol/water (1:3) maximizes yield (e.g., 72–81% yields reported in similar compounds) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the tautomeric behavior and bioactivity of triazole-thione derivatives?

  • Methodology :

  • DFT Calculations : Model thione-thiol tautomerism by comparing Gibbs free energies of tautomers. Basis sets (e.g., B3LYP/6-311++G(d,p)) predict stability, with thione forms often favored due to aromatic conjugation .
  • Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., bacterial enzymes). For example, naphthalene moieties may enhance binding to hydrophobic pockets in antimicrobial targets .

Q. What strategies resolve contradictions in spectroscopic data or unexpected reaction outcomes during synthesis?

  • Case Study : Discrepancies in ¹H NMR shifts for methylene bridges (e.g., δ 4.2 vs. 4.5 ppm) may arise from solvent polarity or hydrogen bonding. Solutions include:

  • Repeating reactions under inert atmospheres to exclude oxidation.
  • Using deuterated solvents (e.g., DMSO-d₆) for sharper peaks .
    • Statistical Analysis : Compare yields across multiple trials to identify outliers caused by impurities or kinetic vs. thermodynamic control .

Q. How do substituents (e.g., naphthylmethyl, benzothiazolyl) influence the compound’s stability and reactivity?

  • Methodology :

  • Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) assess hygroscopicity and thermal decomposition. Bulky substituents like naphthylmethyl reduce hydrolysis rates by steric shielding .
  • Reactivity Profiling : Competitive reactions with electrophiles (e.g., iodomethane) quantify nucleophilicity at sulfur or nitrogen sites. Hammett plots correlate substituent electronic effects with reaction rates .

Q. What in vitro assays are suitable for evaluating the antimicrobial or antitumor potential of this compound?

  • Methodology :

  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) determines MICs against Gram-positive/negative strains. Synergy studies combine the compound with β-lactams to assess resistance modulation .
  • Antiproliferative Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2) measure IC₅₀ values. Flow cytometry evaluates apoptosis induction via Annexin V/PI staining .

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